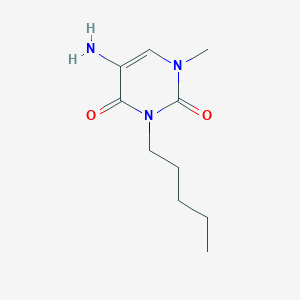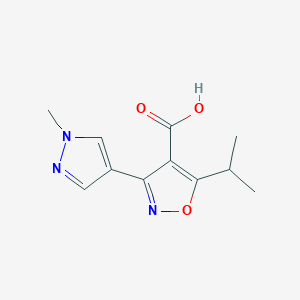
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide is an organic compound that features an azetidine ring, an ether linkage, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized from tert-butyl 3-(2-methoxy-2-oxo-ethyl)azetidine-1-carboxylate. This intermediate is treated with hydrogen chloride in methanol at 0°C, followed by stirring at 25°C for 2 hours. The mixture is then concentrated to yield crude methyl 2-(azetidin-3-yl)acetate .
-
Ether Linkage Formation: : The azetidine intermediate is then reacted with an appropriate alkylating agent to introduce the ether linkage. This step typically involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
-
Acetamide Group Introduction: : The final step involves the introduction of the acetamide group. This can be achieved by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide, acetyl chloride in pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide has several scientific research applications:
-
Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.
-
Materials Science: : The compound can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
-
Biological Studies: : The compound can be used as a probe to study biological processes, such as enzyme-substrate interactions or receptor binding.
-
Industrial Applications: : The compound can be used as an intermediate in the synthesis of other valuable chemicals or as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The azetidine ring and ether linkage can play crucial roles in binding to the target and influencing the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
2-(azetidin-3-yloxy)-N-(2-hydroxyethyl)acetamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
2-(azetidin-3-yloxy)-N-(2-ethoxyethyl)acetamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
2-(azetidin-3-yloxy)-N-(2-propoxyethyl)acetamide: Similar structure but with a propoxyethyl group instead of a methoxyethyl group.
Uniqueness
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity
属性
分子式 |
C8H16N2O3 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
2-(azetidin-3-yloxy)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C8H16N2O3/c1-12-3-2-10-8(11)6-13-7-4-9-5-7/h7,9H,2-6H2,1H3,(H,10,11) |
InChI 键 |
NJJBKIMMZNSWMG-UHFFFAOYSA-N |
规范 SMILES |
COCCNC(=O)COC1CNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid](/img/structure/B13625581.png)






![4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride](/img/structure/B13625623.png)





